molecular formula C11H17BrCl2N2 B1444673 N-(2-Bromophenyl)piperidin-4-amine dihydrochloride CAS No. 1188374-12-0

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B1444673
CAS No.: 1188374-12-0
M. Wt: 328.07 g/mol
InChI Key: BZRFUJDWZRSMPO-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride is a halogenated piperidine derivative characterized by a bromine atom at the ortho position of the phenyl ring and a dihydrochloride salt form. This compound is structurally related to intermediates used in pharmaceuticals, particularly in dopamine receptor antagonists and ion channel modulators . The dihydrochloride salt enhances aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name

N-(2-bromophenyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;;/h1-4,9,13-14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFUJDWZRSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735187
Record name N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188374-12-0
Record name N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Route

A prominent approach involves nucleophilic aromatic substitution (SNAr) on suitably activated halogenated aromatic compounds. For example, starting from 2-bromoaniline derivatives or 2-bromophenyl halides, the amination with piperidin-4-amine or its N-protected variants (e.g., N-Boc-piperidin-4-amine) can be achieved under controlled conditions.

  • Reference Example: According to a study on related compounds, mono-substitution of 1,6-dibromo-pyridine or pyrazine with N-Boc-piperidin-4-yl derivatives proceeds smoothly to give amino-substituted intermediates that can be deprotected to yield the target amines.

Direct Amination Using Piperidine and Bromobenzene Derivatives

Another synthetic method, inspired by the preparation of 1-(4-bromophenyl)piperidine (a closely related compound), involves:

  • Mixing bromobenzene (or bromophenyl derivatives), piperidine, and a high-boiling polar aprotic solvent such as sulfolane.
  • Addition of a strong, sterically hindered base such as potassium tert-butoxide or sodium tert-amylate.
  • Heating the mixture at 150–180 °C for several hours to promote nucleophilic substitution, yielding N-phenylpiperidine derivatives.

This method is adaptable to 2-bromophenyl substrates with modifications to reaction parameters to favor ortho substitution.

Bromination Step (If Required)

Where the starting phenylpiperidine lacks bromine, selective bromination can be performed using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in the presence of catalysts like tetra-n-butyl ammonium tetraphenyl borate to improve regioselectivity and yield.

  • Reaction conditions typically involve stirring in organic solvents such as dichloromethane or acetonitrile at 15–40 °C.
  • The molar ratio of substrate to brominating agent is maintained around 1:1.1–1.2.
  • Post-reaction purification involves aqueous quenching, organic extraction, and recrystallization or vacuum distillation.

Conversion to Dihydrochloride Salt

The free amine N-(2-bromophenyl)piperidin-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, followed by isolation of the crystalline salt by filtration and drying.

Detailed Example Synthesis (Adapted from Related Patent and Literature)

Step Reagents & Conditions Description Yield & Purity
1. Formation of N-(2-bromophenyl)piperidine 2-bromobenzene, piperidine, sulfolane, potassium tert-butoxide, 150–165 °C, 3–4 h Nucleophilic substitution to form N-(2-bromophenyl)piperidine intermediate ~85% yield, >98% purity (HPLC)
2. Amination at piperidin-4-position (if necessary) N-Boc-piperidin-4-amine or piperidin-4-amine, suitable base, solvent, controlled temperature Amination to introduce piperidin-4-amine group Variable, optimized per substrate
3. Bromination (if starting from phenylpiperidine) NBS or DBDMH, tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 eq), dichloromethane or acetonitrile, 15–40 °C, 5–8 h Selective bromination at ortho position 85–90% yield, >99% GC purity
4. Salt formation HCl in solvent (e.g., ethanol or ethereal solution) Formation of dihydrochloride salt High yield, crystalline product

Analytical and Purification Techniques

  • Purification: Vacuum distillation or recrystallization using dichloromethane/n-heptane solvent mixtures (ratio 1:4) is effective for isolating pure 1-(4-bromophenyl)piperidine analogs, applicable to the 2-bromo isomer.
  • Characterization: Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the structure and purity.
  • Typical NMR Data: Aromatic protons appear in the 6.7–7.3 ppm range; piperidine methylene protons appear between 1.5–3.2 ppm.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Reaction solvent Sulfolane (step 1), Dichloromethane or Acetonitrile (bromination) High boiling for substitution; organic solvent for bromination
Base for substitution Potassium tert-butoxide or Sodium tert-amylate Strong, sterically hindered bases
Reaction temperature 150–180 °C (substitution), 15–40 °C (bromination) High temp for substitution; mild for bromination
Brominating agent N-bromosuccinimide or Dibromohydantoin Controlled addition for selectivity
Catalyst for bromination Tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 eq) Enhances para-selectivity
Molar ratios Bromobenzene: Piperidine: Base = 1:1.0–1.1:1.5–2.0; N-phenylpiperidine: Brominating agent = 1:1.1–1.2 Optimized for yield and purity
Purification Vacuum distillation or recrystallization (DCM:n-heptane = 1:4) Effective for high purity isolation

Research Findings and Advantages

  • The described synthetic route offers a simple, efficient, and scalable method with relatively few steps and readily available raw materials.
  • The process yields high-purity N-(2-bromophenyl)piperidin-4-amine intermediates, suitable for further functionalization or salt formation.
  • Use of sterically hindered bases and selective brominating agents improves regioselectivity and reduces by-products.
  • The dihydrochloride salt form enhances compound stability and facilitates handling in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of N-(2-bromophenyl)piperidin-4-one.

    Reduction: Formation of N-(2-bromophenyl)piperidin-4-amine.

    Substitution: Formation of N-(2-substituted phenyl)piperidin-4-amine derivatives.

Scientific Research Applications

Cancer Therapy

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride has been studied for its anticancer properties. Research indicates that piperidine derivatives, including this compound, can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with a piperidine moiety can enhance the efficacy of existing chemotherapeutic agents by improving their interaction with biological targets.

Case Study: Anticancer Activity

A recent study demonstrated that a derivative of N-(2-Bromophenyl)piperidin-4-amine showed improved apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This was attributed to the compound's ability to engage in hydrophobic interactions with protein binding sites, enhancing its biological activity .

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The introduction of the piperidine structure has been linked to improved inhibition of key enzymes involved in neurodegeneration.

Case Study: Alzheimer’s Disease

Research highlighted that piperidine derivatives can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cognitive function. One study reported that modifications to the piperidine structure led to enhanced brain exposure and dual inhibition properties, making these compounds promising candidates for Alzheimer's treatment .

Analgesic Properties

This compound has also been explored for its analgesic effects. Piperidine derivatives are known for their potent analgesic activity, making them valuable in pain management.

Research Findings

Patents have described various N-(4-piperidinyl)-N-phenylamides and -carbamates that exhibit strong analgesic properties. These compounds differ from previous formulations by their structural modifications at the piperidine ring, which enhance their pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic effects. The presence of bromine and the piperidine ring significantly influence the compound's biological activity.

Table: Structure-Activity Relationships

Compound StructureBiological ActivityReference
N-(2-Bromophenyl)piperidin-4-amineAnticancer, Analgesic
Piperidine analogs with varied substitutionsEnhanced enzyme inhibition
Modified piperidinesImproved brain exposure

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating their activity. This interaction can influence various physiological processes, including mood, cognition, and perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, physicochemical properties, and synthesis routes:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Salt Form Key Differences & Applications Reference
N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride C₁₂H₁₇BrCl₂N₂ 342.10 -Br (para), -CH₂ linkage Dihydrochloride Para-bromo substituent; benzyl vs. phenyl
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₈Cl₃FN₂ 315.60 -Cl (meta), -F (ortho) Dihydrochloride Dual halogenation; fluorinated analog
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride C₁₁H₁₆ClNO 213.70 -OCH₃ (meta, para) Dihydrochloride Methoxy groups alter electronic profile
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 -Cl (para), -CH₂ linkage, -NCH₃ Hydrochloride Methylated amine; single chloride salt
N-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₇Cl₂N₂ 275.22 -Cl (ortho) Dihydrochloride Ortho-chloro vs. bromo; similar steric bulk

Structural and Electronic Differences

  • Halogen Type and Position: Bromine (Br) in the target compound increases lipophilicity compared to chlorine (Cl) in analogs like N-(2-chlorobenzyl)piperidin-4-amine dihydrochloride .
  • Linkage Type : The direct phenyl attachment in the target compound contrasts with benzyl-linked analogs (e.g., N-(4-bromobenzyl)piperidine-4-amine dihydrochloride), which introduce flexibility and alter spatial orientation .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, N-(5-chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has a molecular weight of 315.6 g/mol and is formulated for lab use, implying solubility >50 mg/mL in water .
  • Stability : High purity (≥95%) and long-term storage at -20°C are standard for dihydrochloride salts, as seen in N-(4-bromobenzyl)piperidine-4-amine dihydrochloride .

Biological Activity

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzyl group, which is crucial for its biological interactions. The presence of the bromine atom enhances the compound's ability to engage with various biological targets, facilitating selective binding and modulation of biological activity.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The bromobenzyl group allows for selective binding to these targets, while the piperidin-4-amine moiety modulates biological responses. This dual functionality makes it a valuable tool in pharmacological research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine core can significantly enhance antiviral efficacy. Compounds with similar structures exhibited IC50 values in the low micromolar range against various viral targets .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study involving piperidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's mechanism involves inhibiting key signaling pathways associated with cell proliferation and survival .

Study 1: Antiviral Screening

A high-throughput screening of piperidine derivatives, including this compound, revealed promising antiviral activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM, indicating its potential as an effective agent against this pathogen .

Study 2: Structure-Activity Relationships

In-depth SAR studies involving various analogs of piperidine compounds highlighted that modifications at specific positions on the piperidine ring can lead to enhanced biological activity. For example, compounds with longer side chains or specific functional groups showed improved potency against cancer cell lines .

Summary of Biological Activities

Activity Type Target IC50/MIC Reference
AntiviralMycobacterium tuberculosis6.3 - 23 µM
AnticancerVarious cancer cell linesLow micromolar

Q & A

Q. What are the recommended synthetic routes for N-(2-Bromophenyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves coupling 2-bromoaniline derivatives with piperidin-4-amine under catalytic conditions, followed by dihydrochloride salt formation using HCl in ethanol. For example, analogous piperidine derivatives (e.g., 4-(4-bromophenyl)piperidine hydrochloride) are synthesized with >93% purity using similar protocols . Purification typically involves recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours).

Q. How is purity assessed for this compound in academic research?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase), NMR (1H/13C for structural integrity), and elemental analysis (C, H, N, Cl content). For instance, related compounds like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride are analyzed using these techniques, with purity thresholds >95% . Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., 308.20 g/mol for structural analogs) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Based on GHS classifications for similar dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride), researchers must:
  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particles .
  • Store in airtight containers at 2–8°C to prevent degradation .
    Emergency measures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to resolve ambiguities in X-ray diffraction data . For example, high-resolution data (d-spacing <1 Å) improves accuracy in piperidine ring conformation analysis. Twinning or disordered regions require iterative refinement cycles and validation tools like R-factor analysis. Cross-validation with spectroscopic data (e.g., NMR NOE effects) can confirm substituent positioning .

Q. What experimental strategies address low yields in the synthesis of bromophenyl-piperidine derivatives?

  • Methodological Answer : Low yields often stem from steric hindrance or side reactions. Strategies include:
  • Using bulky bases (e.g., DIPEA) to deprotonate intermediates and enhance nucleophilicity .
  • Microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 30 minutes vs. 24 hours) .
  • Catalytic systems like Pd/C or CuI for coupling reactions, achieving yields >70% in analogs (e.g., N-(3-fluorophenyl)piperidin-4-amine hydrochloride) .

Q. How does the 2-bromophenyl substituent influence biological activity?

  • Methodological Answer : The bromine atom enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide derivatives show increased potency in receptor assays due to halogen bonding . SAR studies on piperidine derivatives suggest that electron-withdrawing groups (e.g., Br, NO2) improve metabolic stability by reducing oxidative degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Bromophenyl)piperidin-4-amine dihydrochloride
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N-(2-Bromophenyl)piperidin-4-amine dihydrochloride

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